

ERD-308 In Vivo Administration Protocol for Mouse Models: Application Notes

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Compound of Interest

Compound Name: ERD-308

Cat. No.: B10819338

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Abstract

ERD-308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ER α). As a bifunctional molecule, **ERD-308** recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ER α protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action makes **ERD-308** a promising therapeutic candidate for ER-positive (ER+) breast cancers. This document provides a summary of publicly available information and outlines a general protocol for the in vivo administration of **ERD-308** in mouse models, based on common practices for similar compounds. It is important to note that specific in vivo efficacy, pharmacokinetic, and toxicology data for **ERD-308** are not extensively available in the public domain. Therefore, the following protocols should be considered as a starting point for study design and will require optimization.

Introduction

The estrogen receptor is a key driver in the majority of breast cancers.[3] Targeted therapies that modulate ER activity have been a cornerstone of treatment for ER+ breast cancer. However, resistance to these therapies remains a significant clinical challenge. PROTACs like **ERD-308** offer an alternative therapeutic strategy by eliminating the target protein altogether, which may overcome some mechanisms of resistance.[4] In preclinical studies, **ERD-308** has demonstrated high potency in degrading ER α in ER+ breast cancer cell lines, such as MCF-7

and T47D, at nanomolar concentrations.[5] It has been shown to be more effective at degrading ER and inhibiting cell proliferation than fulvestrant, a selective estrogen receptor degrader (SERD) used in the clinic.

Data Presentation

In Vitro Activity of ERD-308

Cell Line	Target	DC50 (nM)	IC50 (nM)	Key Findings	Reference
MCF-7	ER α	0.17	0.77	Induces >95% ER α degradation at 5 nM. Suppresses mRNA levels of ER-regulated genes pGR and GREB1.	
T47D	ER α	0.43	-	Induces >95% ER α degradation at 5 nM.	

DC50: Concentration causing 50% of protein degradation. IC50: Concentration causing 50% inhibition of cell proliferation.

Note: No quantitative in vivo data for efficacy, pharmacokinetics, or toxicology of **ERD-308** in mouse models was found in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.

Template for In Vivo Efficacy Data

Mouse Model	Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	ER α Degradation in Tumor (%)
MCF-7 Xenograft	Vehicle	-	-	0	0
MCF-7 Xenograft	ERD-308	TBD	TBD	TBD	TBD
MCF-7 Xenograft	Positive Control	TBD	TBD	TBD	TBD

Template for Pharmacokinetic Data

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)
Intraperitoneal	TBD	TBD	TBD	TBD	TBD
Oral	TBD	TBD	TBD	TBD	TBD

Template for Toxicology Data

Mouse Strain	Dose (mg/kg)	Dosing Schedule	Observation Period	Key Findings (e.g., body weight change, clinical signs)
e.g., Balb/c	TBD	TBD	TBD	TBD

Experimental Protocols

Formulation of ERD-308 for In Vivo Administration

A suggested formulation for preparing **ERD-308** for oral or intraperitoneal administration is as follows:

- Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Protocol:

- Prepare a stock solution of **ERD-308** in DMSO.
- In a separate tube, mix the required volumes of PEG300, Tween-80, and Saline.
- Slowly add the **ERD-308** stock solution to the vehicle mixture while vortexing to ensure a homogenous suspension.
- It is recommended to prepare the formulation fresh on the day of administration.

General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

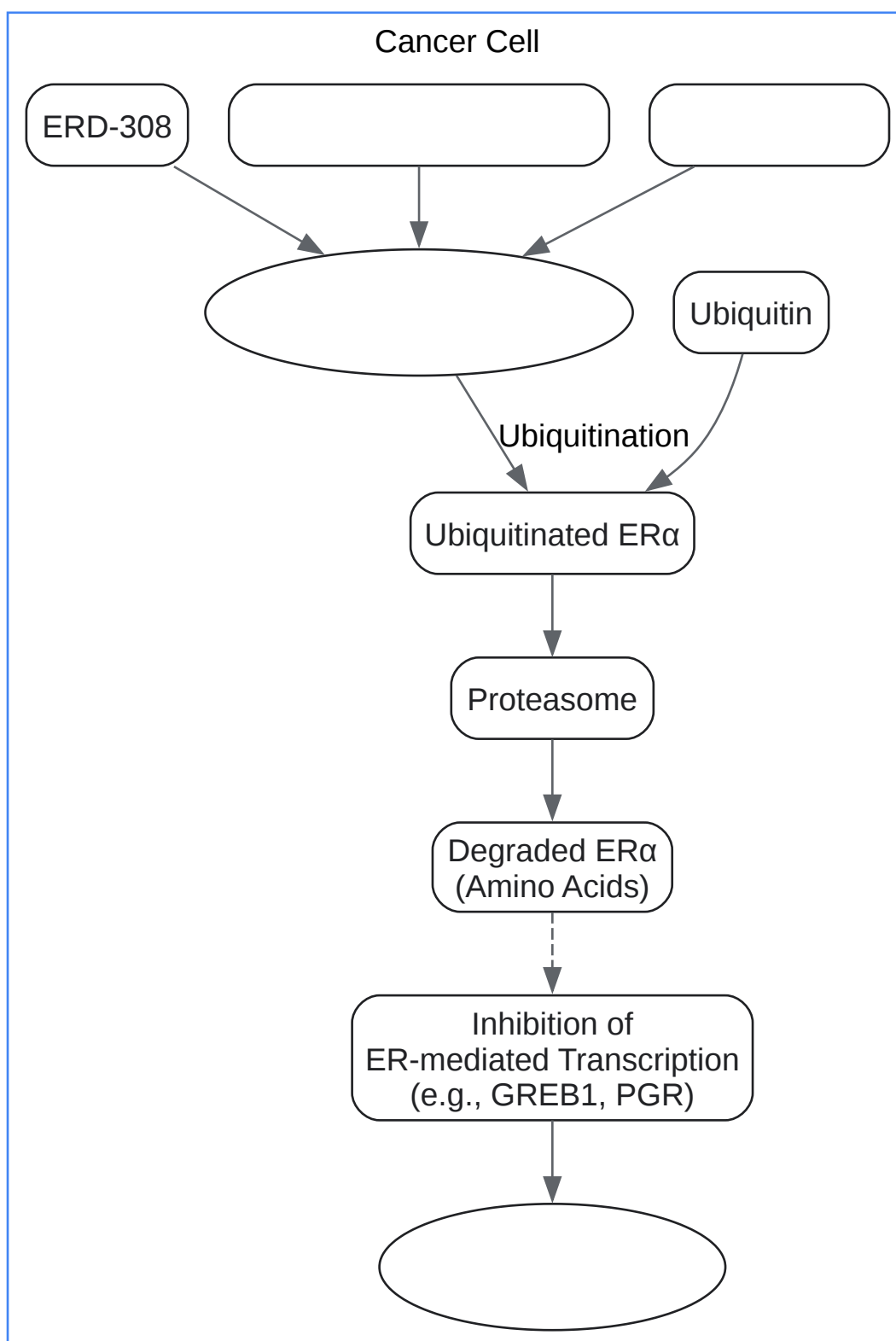
This protocol is a general guideline and should be optimized for specific experimental goals.

- Animal Model: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
- Cell Line: MCF-7 human breast cancer cell line.
- Tumor Implantation:
 - Subcutaneously inject 5×10^6 MCF-7 cells in 100 μ L of Matrigel into the flank of each mouse.
 - Supplement mice with estrogen (e.g., via a slow-release pellet) to support tumor growth.
- Tumor Growth Monitoring:
 - Monitor tumor growth by caliper measurements at least twice a week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Treatment Initiation:
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, **ERD-308**, positive control).
- Drug Administration:
 - Administer **ERD-308** via intraperitoneal injection or oral gavage at a predetermined dose and schedule. (Note: Optimal dosage and schedule for **ERD-308** need to be determined empirically).
- Efficacy Endpoints:
 - Continue to monitor tumor volume and body weight.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor weight can be measured as a primary endpoint.
 - Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for ERα levels) and histological examination.

Visualizations

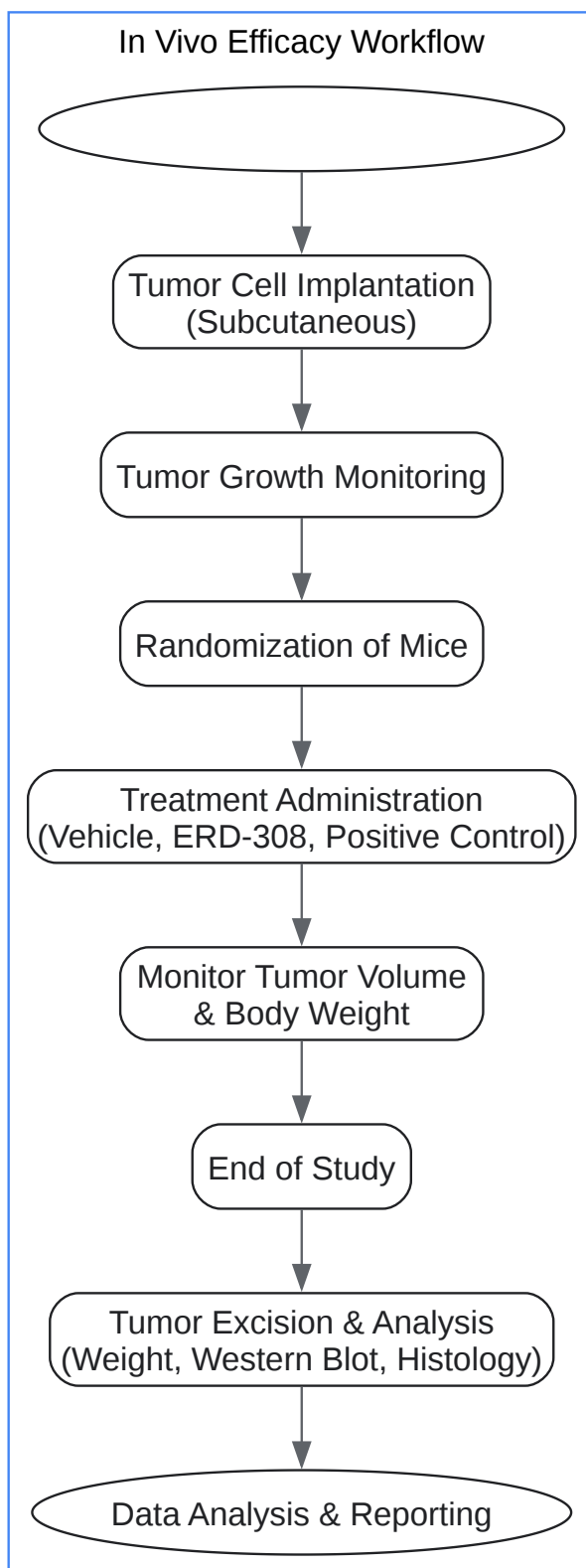
ERD-308 Mechanism of Action



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Caption: Mechanism of **ERD-308** induced degradation of ERα.

Proposed Experimental Workflow for In Vivo Efficacy Study



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Caption: Experimental workflow for a xenograft study.

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